molecular formula C14H10ClNO4 B6415705 4-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% CAS No. 1261999-88-5

4-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95%

Cat. No. B6415705
CAS RN: 1261999-88-5
M. Wt: 291.68 g/mol
InChI Key: GHHRGKWZIUFRCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% (4-CMC) is an organic compound that is used in a variety of scientific research applications. It is a white powder that is soluble in water, ethanol, and methanol. 4-CMC is primarily used as an inhibitor of nicotinic acetylcholine receptors (nAChRs). It has also been studied for its biochemical and physiological effects.

Scientific Research Applications

4-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications, including studies of nAChR function, neurotransmitter release, and drug metabolism. It has also been used to study the effects of nicotine on the brain, as well as to investigate the effects of nicotine withdrawal. Additionally, 4-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% has been used to study the effects of nicotine on the cardiovascular system and to investigate the role of nicotinic receptors in the development of addiction.

Mechanism of Action

4-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% acts as an inhibitor of nAChRs, which are ligand-gated ion channels that are found in the central and peripheral nervous systems. These receptors are responsible for mediating the release of neurotransmitters, such as acetylcholine, dopamine, and serotonin. 4-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% binds to the receptor and blocks the binding of acetylcholine, thus preventing the release of neurotransmitters.
Biochemical and Physiological Effects
4-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% has been studied for its biochemical and physiological effects. It has been found to inhibit the release of acetylcholine, dopamine, and serotonin, as well as to reduce the activity of the enzyme acetylcholinesterase. Additionally, 4-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% has been found to have antinociceptive and anti-inflammatory effects, as well as to reduce anxiety and depression-like behaviors.
Advantages and Limitations for Laboratory Experiments
The main advantage of using 4-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% in laboratory experiments is its ability to selectively inhibit nAChRs. This allows researchers to study the effects of nicotine on the brain without the potential side effects associated with nicotine use. Additionally, 4-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. The main limitation of using 4-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% is that it has a relatively short-lived effect, which can make it difficult to study the long-term effects of nicotine.

Future Directions

The potential future directions for 4-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% research include studying its effects on other neurotransmitters, such as serotonin and GABA, as well as its effects on behavior and cognition. Additionally, 4-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% could be used to study the effects of nicotine on the cardiovascular system and to investigate the role of nicotinic receptors in the development of addiction. Additionally, further research could be conducted to investigate the potential therapeutic effects of 4-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95%, such as its ability to reduce anxiety and depression-like behaviors. Finally, 4-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% could be used to study the effects of nicotine on the developing brain, as well as to investigate the potential long-term effects of nicotine use.

Synthesis Methods

4-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% is synthesized from 4-chloro-3-methoxycinnamic acid, which is first converted to the corresponding ester using pyridine and acetic anhydride. This ester is then reacted with nicotinic acid in the presence of sodium hydroxide to form 4-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95%. This synthesis method has been widely used in the scientific community and is considered to be a reliable source of 4-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95%.

properties

IUPAC Name

4-(4-chloro-3-methoxycarbonylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-20-14(19)10-6-8(2-3-12(10)15)9-4-5-16-7-11(9)13(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHRGKWZIUFRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=C(C=NC=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692768
Record name 4-[4-Chloro-3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid

CAS RN

1261999-88-5
Record name 4-[4-Chloro-3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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